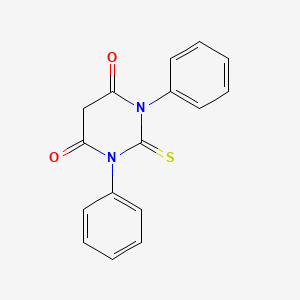

1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

描述

Historical Development of Thiobarbiturates

The historical trajectory of thiobarbiturate development traces its origins to the foundational work of Adolf von Baeyer, who first synthesized malonylurea, now known as barbituric acid, in 1864. This pioneering achievement established the fundamental pyrimidine-based heterocyclic framework that would later serve as the structural foundation for an entire family of pharmacologically and synthetically important compounds. The systematic study of pyrimidines began in earnest during 1884 with Pinner, who developed synthetic methodologies by condensing ethyl acetoacetate with amidines, ultimately proposing the name "pyrimidin" in 1885.

The evolution from classical barbiturates to thiobarbiturate derivatives represents a significant advancement in heterocyclic chemistry. The introduction of sulfur atoms into the barbiturate framework fundamentally altered both the chemical reactivity and biological properties of these compounds. This modification was driven by the recognition that sulfur substitution could enhance the lipophilicity and alter the pharmacokinetic properties of barbiturate-derived structures. The development of thiobarbiturates gained particular momentum during the early to mid-twentieth century, when researchers began systematically exploring the effects of heteroatom substitution on the barbiturate core structure.

The synthetic methodology for thiobarbituric acid derivatives has evolved considerably since the initial discoveries. Modern approaches utilize sophisticated condensation reactions involving thiourea derivatives and malonate compounds under various catalytic conditions. These methodologies have enabled the preparation of structurally diverse thiobarbiturate derivatives, including compounds with complex substitution patterns such as 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. The historical development demonstrates a clear progression from simple heterocyclic synthesis to sophisticated molecular design strategies that leverage the unique properties of sulfur-containing heterocycles.

The medicinal importance of thiobarbituric acid derivatives has been recognized for their diverse biological activities, including antineoplastic, antiviral, antibiotic, and anti-inflammatory properties. This recognition has driven continued research into novel synthetic approaches and structural modifications that can enhance the therapeutic potential of these compounds while maintaining their fundamental chemical stability and reactivity characteristics.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming conventions. The compound is registered under the Chemical Abstracts Service number 35221-12-6, providing a unique identifier for this specific molecular structure. The molecular formula C₁₆H₁₂N₂O₂S indicates a complex heterocyclic structure incorporating sixteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 296.34 grams per mole.

The International Chemical Identifier code for this compound is InChI=1S/C16H12N2O2S/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2, which provides a standardized method for representing the molecular structure in a machine-readable format. The corresponding InChI Key, ZFIMUSUHAOSEIE-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure, facilitating database searches and chemical informatics applications.

Alternative nomenclature systems refer to this compound using various descriptive names that emphasize different structural features. The compound may be described as a diphenyl-substituted thiobarbituric acid derivative, highlighting its relationship to the parent thiobarbituric acid structure. The presence of phenyl substituents at the nitrogen atoms in positions 1 and 3 of the pyrimidine ring system represents a significant structural modification that influences both the chemical and physical properties of the molecule.

The systematic name accurately conveys the structural complexity of the molecule, indicating the presence of a dihydropyrimidine core with ketone functionalities at positions 4 and 6, a thioxo group at position 2, and phenyl substituents at positions 1 and 3. This nomenclature system allows for precise communication of the molecular structure among researchers and facilitates accurate identification in chemical databases and literature searches.

Position in the Family of Pyrimidine Derivatives

Within the broader classification of pyrimidine derivatives, this compound occupies a distinctive position as a thiobarbiturate with significant structural complexity. Pyrimidine itself serves as the parent heterocyclic system, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This fundamental structure provides the foundation for an extensive family of biologically and synthetically important compounds, including nucleotides such as cytosine, thymine, and uracil, as well as various synthetic derivatives like barbiturates.

The compound belongs specifically to the subfamily of thiobarbiturates, which are characterized by the presence of a sulfur atom replacing the oxygen atom at position 2 of the barbituric acid core structure. Thiobarbituric acid, with the molecular formula C₄H₄N₂O₂S, serves as the parent compound for this subfamily. The introduction of sulfur into the barbiturate framework significantly alters the chemical reactivity and biological properties compared to the oxygen-containing analogs. This modification enhances the compound's utility as a synthetic intermediate and imparts unique spectroscopic and analytical properties.

The positioning of this compound within the pyrimidine family can be understood through comparison with related structures. The following table illustrates the relationship between various pyrimidine derivatives and their structural characteristics:

| Compound Name | Molecular Formula | Key Structural Features | Classification |

|---|---|---|---|

| Pyrimidine | C₄H₄N₂ | Six-membered aromatic ring with two nitrogens | Parent heterocycle |

| Barbituric acid | C₄H₄N₂O₃ | Pyrimidine with three ketone groups | Classical barbiturate |

| 2-Thiobarbituric acid | C₄H₄N₂O₂S | Barbituric acid with sulfur at position 2 | Parent thiobarbiturate |

| This compound | C₁₆H₁₂N₂O₂S | Thiobarbiturate with phenyl substituents | Substituted thiobarbiturate |

The structural relationship to nucleotide bases is particularly noteworthy, as the pyrimidine ring system forms the backbone of essential biological molecules. However, the synthetic thiobarbiturate derivatives like this compound represent artificial modifications that extend the chemical space beyond naturally occurring compounds, providing opportunities for novel biological activities and synthetic applications.

Structural Comparison with Barbiturates

The structural comparison between this compound and classical barbiturates reveals both fundamental similarities and critical differences that influence their chemical and biological properties. Classical barbituric acid, first synthesized by von Baeyer in 1864, contains a pyrimidine ring system with ketone functionalities at positions 2, 4, and 6. The thiobarbiturate derivative differs primarily through the replacement of the ketone oxygen at position 2 with a sulfur atom, forming a thioxo group that significantly alters the electronic and steric properties of the molecule.

The introduction of phenyl substituents at positions 1 and 3 of the pyrimidine ring represents another major structural modification compared to unsubstituted barbituric acid. These aromatic substituents introduce additional conjugation possibilities and increase the overall molecular size and lipophilicity. The phenyl groups also provide steric bulk that can influence the conformational preferences of the molecule and its interactions with other chemical species or biological targets.

The dihydropyrimidine core structure in this compound maintains the characteristic alternating pattern of nitrogen and carbon atoms found in the parent pyrimidine system. However, the reduction of the aromatic character through the incorporation of a methylene group at position 5 creates a partially saturated heterocycle that differs from the fully aromatic pyrimidine parent structure. This structural feature influences the chemical reactivity and conformational flexibility of the molecule.

The presence of the thioxo group at position 2 introduces unique chemical properties compared to the corresponding oxo analog. Sulfur's larger atomic radius and different electronegativity compared to oxygen result in longer bond lengths and altered charge distribution within the molecule. These changes affect the hydrogen bonding patterns, solubility characteristics, and overall chemical stability of the compound. The thioxo group also provides distinctive spectroscopic signatures that facilitate analytical identification and characterization.

Comparison with clinically relevant barbiturates such as phenobarbital, pentobarbital, and thiopental reveals that this compound incorporates structural elements found in various members of this pharmaceutical class. The phenyl substituents are reminiscent of the aromatic groups present in phenobarbital, while the sulfur substitution mirrors the modification found in thiopental. However, the specific combination of these structural features in this compound creates a unique molecular architecture that distinguishes it from established barbiturate pharmaceuticals.

The structural analysis reveals that this compound represents a sophisticated evolution of the barbiturate framework, incorporating multiple modifications that collectively influence its chemical behavior and potential applications. The combination of sulfur substitution, aromatic substituents, and the partially saturated heterocyclic core creates a molecule with distinct properties that position it as both a structurally related analog to classical barbiturates and a chemically unique entity with its own characteristic behavior patterns.

属性

IUPAC Name |

1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIMUSUHAOSEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188718 | |

| Record name | 1,3-Diphenyl-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35221-12-6 | |

| Record name | 1,3-Diphenyl-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035221126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenyl-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1,3-Diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₂N₂O₂S

- Molecular Weight : 300.34 g/mol

- CAS Number : 35221-12-6

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : A2058 (melanoma), MCF-7 (breast cancer), and HCT116 (colon cancer).

- IC₅₀ Values : The compound showed IC₅₀ values ranging from 0.58 µM to 15 µM across different cell lines, indicating potent antiproliferative effects .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Histone Deacetylases (HDACs) : Studies have shown that it acts as a potent HDAC inhibitor, which is crucial in regulating gene expression and cellular processes such as apoptosis and differentiation .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, thereby preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. It has been tested against various bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

Results indicated that it possesses significant antibacterial properties with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

Structure-Activity Relationship (SAR)

The biological activity of 1,3-diphenyl-2-thioxodihydropyrimidine derivatives can be influenced by structural modifications. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cells |

| Alteration in phenyl substituents | Variation in selectivity towards specific cancer types |

This information is crucial for the design of more effective analogs with enhanced therapeutic profiles .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Study on Melanoma Cells : A study demonstrated that treatment with 1,3-diphenyl-2-thioxodihydropyrimidine resulted in a significant reduction in tumor size in xenograft models compared to control groups.

- Combination Therapy : When used in combination with conventional chemotherapeutics like cisplatin, this compound showed synergistic effects leading to enhanced apoptosis rates in resistant cancer cell lines .

科学研究应用

Medicinal Chemistry

1,3-Diphenyl-2-thioxodihydropyrimidine derivatives have shown potential as therapeutic agents due to their ability to inhibit various biological targets. For example:

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study found that certain derivatives effectively inhibited the growth of multiple bacterial strains, suggesting their potential as antibiotics .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. It was shown to scavenge free radicals effectively, which is crucial for developing drugs aimed at oxidative stress-related conditions .

Materials Science

The compound is recognized for its utility in materials science, particularly in the synthesis of novel materials with specific properties:

- Nonlinear Optical Properties : The investigation into the nonlinear optical characteristics of 1,3-diphenyl-2-thioxodihydropyrimidine derivatives revealed significant two-photon absorption phenomena. These properties are valuable for applications in optical devices and photonic technologies.

- Engineering Applications : As a thiobarbituric acid derivative, it has been explored in various engineering contexts. Crystallographic studies have confirmed its structural versatility and potential applications in polymer science and nanotechnology.

Case Study 1: Antimicrobial and Antioxidant Evaluation

A study conducted by Sharma et al. (2018) evaluated several derivatives of 1,3-diphenyl-2-thioxodihydropyrimidine for their antimicrobial and antioxidant activities. The results indicated that some derivatives exhibited superior efficacy compared to standard antibiotics like Gentamicin. The antioxidant activity was quantified using the DPPH free radical scavenging assay, yielding promising IC₅₀ values that suggest strong potential for further development in therapeutic applications .

Case Study 2: Nonlinear Optical Applications

Shettigar et al. (2009) investigated the nonlinear optical properties of various derivatives of this compound. Their findings showed that these compounds could be utilized in the design of advanced optical materials due to their significant two-photon absorption cross-sections. This research opens avenues for developing new technologies in telecommunications and imaging systems .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |

| Antioxidant compounds | Strong free radical scavenging capability | |

| Materials Science | Nonlinear optics | Significant two-photon absorption properties |

| Engineering materials | Versatile structural properties for polymer science |

相似化合物的比较

1,3-Diethyl vs. 1,3-Diphenyl Derivatives

Replacing phenyl groups with ethyl groups (e.g., 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) reduces steric hindrance and alters electronic properties. Ethyl-substituted derivatives exhibit lower melting points (e.g., 192–225°C for compound 4′k–4′m in ) compared to aryl-substituted analogs, which often melt above 250°C. The electron-withdrawing nature of phenyl groups enhances stability in polar solvents, whereas ethyl derivatives show improved solubility in nonpolar media .

Aryl Substituent Modifications

- Tolyl/Anisole Groups : Derivatives like 3q (3-m-tolyl-1-p-anisole) and 3r (3-o-anisole-1-p-anisole) () demonstrate that electron-donating methoxy groups increase melting points (161–179°C) due to enhanced hydrogen bonding.

- Chlorophenyl Groups : Halogenation (e.g., 3s , 3-o-chlorophenyl) raises melting points further (178–179°C) and improves antimicrobial activity .

Table 1: Substituent Effects on Melting Points

Functionalization at the 5-Position

The 5-position is a common site for introducing allylidene, benzylidene, or hydrazono groups, which modulate optical and electronic properties:

- Allylidene Derivatives (): Compounds like 5-(3,3-bis(4-methoxyphenyl)allylidene)-1,3-diethyl derivatives exhibit strong push-pull electronic effects, making them suitable as dyes with absorption maxima in the visible range (400–500 nm).

- Benzylidene Derivatives (): Substitution with indole or chlorophenyl groups (e.g., 5-((5-chloro-1H-indol-2-yl)methylene)) enhances nonlinear optical (NLO) properties due to extended π-conjugation .

Antimicrobial and Anticancer Activity

- Chlorophenyl and Nitrophenyl Derivatives (): Compound 15 (5-benzylidene-1-[5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl]) shows potent antibacterial activity due to hydrogen bonding with microbial enzymes (e.g., Glu 30 and Gln 35 interactions) .

- Thiadiazole-Containing Derivatives : Exhibit dual antimicrobial and anticancer properties by targeting DNA gyrase and topoisomerase IV .

Optical and Electrochemical Properties

- Push-Pull Dyes (): The electron-withdrawing thiobarbituric acid core (EA8 in ) enables applications in organic photovoltaics, with redox potentials tunable via 5-position substituents.

- NLO Properties (): Indole-substituted derivatives exhibit high hyperpolarizability (β), making them candidates for optoelectronic devices .

准备方法

Reaction Conditions and Mechanistic Insights

The cyclocondensation proceeds in glacial AcOH at 108°C, achieving completion within 4–6 hours. NH₄OAc (2.0 equivalents) facilitates the elimination of water, driving the equilibrium toward product formation. The reaction mechanism involves nucleophilic attack of the thiourea nitrogen on the electrophilic carbonyl carbon of the diketone, followed by cyclization and tautomerization to stabilize the thioxo group.

Table 1: Standard Reaction Parameters

| Component | Quantity/Value | Role |

|---|---|---|

| Thiourea derivative | 1.0 equiv. | Nitrogen and sulfur source |

| 1,3-Diphenylpropanedione | 1.0 equiv. | Carbonyl precursor |

| NH₄OAc | 2.0 equiv. | Acid catalyst |

| Glacial AcOH | Solvent (neat) | Reaction medium |

| Temperature | 108°C (reflux) | Thermal activation |

| Reaction time | 4–6 hours | Completion threshold |

Workup and Isolation

Post-reaction, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the product. The crude solid is filtered, washed with cold ethanol to remove residual AcOH, and recrystallized from a 50% ethyl acetate–n-hexane mixture. This yields a yellow crystalline solid with a melting point of 244–245°C and an Rf value of 0.78 in the same solvent system.

Spectroscopic Characterization and Quality Control

Post-synthesis validation is critical to confirm structural integrity and purity. The compound exhibits distinct spectroscopic signatures:

Infrared (IR) Spectroscopy

The IR spectrum (neat) shows a strong absorption band at 1680–1700 cm⁻¹, corresponding to the C=O stretching vibrations of the dihydropyrimidine-dione moiety. A sharp peak near 1240 cm⁻¹ confirms the C=S bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): Aromatic protons from the phenyl groups resonate as a multiplet at δ 7.0–7.5 ppm. The methylene protons of the dihydropyrimidine ring appear as a singlet at δ 4.2 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbonyl carbons (C-4 and C-6) are observed at δ 165–170 ppm, while the thioxo carbon (C-2) appears downfield at δ 195 ppm.

Comparative Analysis of Alternative Methodologies

While acid-catalyzed cyclization remains the benchmark, exploratory studies suggest potential variations:

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like dimethylformamide (DMF) marginally improve reaction rates but complicate purification due to higher boiling points. Ethanol-water mixtures offer a balance between solubility and ease of isolation, though yields drop to ~70%.

Catalyst Screening

Substituting NH₄OAc with p-toluenesulfonic acid (PTSA) reduces reaction time to 3 hours but necessitates neutralization steps, introducing sodium sulfate byproducts. Zinc chloride (ZnCl₂) as a Lewis acid catalyst shows promise in non-aqueous media but requires anhydrous conditions.

Industrial-Scale Considerations and Environmental Impact

常见问题

Q. Table 1: Representative Reaction Conditions

| Reagents/Conditions | Solvent | Temperature | Role in Synthesis |

|---|---|---|---|

| NH₄OAc (2.0 equiv.), AcOH | Glacial AcOH | 108°C | Cyclization catalyst |

| Phenyl isothiocyanate, diketones | Ethanol/H₂O | Reflux | Regioselective cyclization |

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Use - and -NMR to confirm the thioxo group (δ ~180–200 ppm for C=S in ) and phenyl substituents (aromatic protons at δ 7.0–7.5 ppm).

- XRD : Single-crystal X-ray diffraction resolves the dihydropyrimidine ring conformation and hydrogen-bonding networks, critical for stability analysis .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced: How to design factorial experiments to resolve contradictions in reactivity data?

Methodological Answer:

Contradictions in reactivity (e.g., variable yields under "identical" conditions) often arise from uncontrolled variables. A 2³ factorial design can systematically test:

- Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. 80°C), and catalyst loading (0.5–2.0 equiv. NH₄OAc).

- Analysis : ANOVA identifies significant interactions; e.g., higher catalyst loads may compensate for low-polarity solvents .

Example Design:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Solvent | Ethanol | DMF |

| Temperature | 80°C | Reflux |

| Catalyst (equiv.) | 0.5 | 2.0 |

Advanced: How to integrate computational models with experimental synthesis for mechanistic insights?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in cyclization steps. For example, compute activation barriers for thione vs. oxo intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., AcOH) stabilize charge-separated intermediates, aligning with experimental yields .

- Validation : Cross-validate computational predictions with kinetic studies (e.g., monitoring reaction progress via in-situ IR).

Advanced: What pharmacological screening strategies are suitable for studying its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Target dihydrofolate reductase (DHFR) or thymidylate synthase due to structural similarity to pyrimidine-based inhibitors. Use IC₅₀ measurements with UV-Vis monitoring .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values to structure-activity trends in analogs .

- In Silico Docking : Prioritize targets using AutoDock/Vina; validate hits with SPR (surface plasmon resonance) for binding kinetics.

Advanced: How to align research on this compound with theoretical frameworks in medicinal chemistry?

Methodological Answer:

- Conceptual Basis : Link to the "bioisosterism" theory, where the thioxo group mimics carbonyl groups in drug-receptor interactions .

- Mechanistic Hypotheses : Frame reactivity studies within frontier molecular orbital (FMO) theory to explain nucleophilic/electrophilic sites .

- Validation : Compare experimental results (e.g., reaction rates) with computational predictions of HOMO/LUMO gaps .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Store below 4°C if degradation occurs >100°C.

- Photostability : Expose to UV light (254 nm) and monitor via HPLC for photo-oxidation byproducts. Use amber vials if degradation >5% .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C; NMR tracks hydrolysis of the thioxo group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。